(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate
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Overview
Description
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate is an organic compound that features a methoxyphenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl (2-aminoethyl)carbamate typically involves the reaction of (4-methoxyphenyl)methanol with (2-aminoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. Common reagents used in this synthesis include catalysts such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl (2-aminoethyl)carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl (2-aminoethyl)amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl (2-aminoethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)aminomethylphenol: Similar structure but with an aminomethyl group instead of a carbamate.
(4-Methoxyphenyl)methylamine: Lacks the carbamate group, making it less versatile in certain reactions.
(4-Methoxyphenyl)carbamate: Similar but without the aminoethyl group, affecting its reactivity and applications
Uniqueness
(4-Methoxyphenyl)methyl (2-aminoethyl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
CAS No. |
172476-21-0 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-15-10-4-2-9(3-5-10)8-16-11(14)13-7-6-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
InChI Key |
WYRYVABMDMIKFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NCCN |
Origin of Product |
United States |
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